Amorolfine hydrochloride Amorolfine hydrochloride Amorolfine hydrochloride is a hydrochloride resulting from the formal reacton of equimolar amounts of hydrogen chloride and amorolfine. An inhibitor of the action of squalene monooxygenase, Delta(14) reductase and D7-D8 isomerase and an antifungal agent, it is used for the topical treatment of fungal nail and skin infections. It has a role as an EC 1.14.13.132 (squalene monooxygenase) inhibitor, an EC 5.3.3.5 (cholestenol Delta-isomerase) inhibitor and an EC 1.3.1.70 (Delta(14)-sterol reductase) inhibitor. It is a hydrochloride and a morpholine antifungal drug. It contains an amorolfine(1+).
Amorolfine Hydrochloride is the hyrochloride salt form of amorolfine, a morpholine antifungal agent. Amorolfine inhibits delta-14-reductase and delta-7,8-isomerase, which depletes ergosterol and causes ignosterol to accumulate in the fungal cytoplasmic cell membrane.
Brand Name: Vulcanchem
CAS No.: 78613-38-4
VCID: VC20739996
InChI: InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+;
SMILES: CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl
Molecular Formula: C21H36ClNO
Molecular Weight: 354.0 g/mol

Amorolfine hydrochloride

CAS No.: 78613-38-4

Cat. No.: VC20739996

Molecular Formula: C21H36ClNO

Molecular Weight: 354.0 g/mol

* For research use only. Not for human or veterinary use.

Amorolfine hydrochloride - 78613-38-4

CAS No. 78613-38-4
Molecular Formula C21H36ClNO
Molecular Weight 354.0 g/mol
IUPAC Name (2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride
Standard InChI InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+;
Standard InChI Key XZKWIPVTHGWDCF-KUZYQSSXSA-N
Isomeric SMILES CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl
SMILES CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl
Canonical SMILES CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl
Appearance Solid powder

Chemical Properties and Structure

Amorolfine hydrochloride (Ro 14-4767/002) is a morpholine antifungal compound with the molecular formula C₂₁H₃₆ClNO and a molecular weight of 353.97 g/mol . The compound is characterized by the following chemical properties:

Physical Properties

PropertyValue
Molecular Weight353.97
FormulaC₂₁H₃₆ClNO
CAS Number78613-38-4
Relative Density1.234
SMILES NotationCl.CCC(C)(C)c1ccc(CC(C)CN2CC@HOC@HC2)cc1

Amorolfine hydrochloride is available in various forms for research and clinical applications, with specific solubility characteristics that influence its formulation and application methods .

Solubility Profile

The compound demonstrates favorable solubility in multiple solvents, making it versatile for various formulation approaches:

SolventSolubility
DMSO16.67 mg/mL (47.08 mM)
Water9 mg/mL (25.43 mM)
Ethanol66 mg/mL (186.46 mM)

These solubility properties are crucial for the development of effective topical formulations, particularly the nail lacquer that serves as the primary delivery vehicle for therapeutic applications .

Mechanism of Action

Amorolfine hydrochloride exerts its antifungal activity through a dual mechanism targeting ergosterol biosynthesis, a critical component of fungal cell membranes.

Primary Targets

The compound selectively interrupts two crucial enzymatic steps in the ergosterol synthesis pathway:

  • Inhibition of Delta-14 reductase

  • Inhibition of Delta-7-8 isomerase

These enzymes are essential for the proper formation of ergosterol, which is vital for maintaining fungal cell membrane integrity and function .

Cellular Effects

The inhibition of these enzymatic processes results in several significant consequences for the fungal cell:

  • Depletion of ergosterol in the cell membrane

  • Accumulation of Delta-14 sterol (ignosterol) in the cell membrane

  • Significant increase in cell wall thickness

  • Formation of chitin deposits both inside and outside the cell wall

These structural and compositional alterations severely compromise the integrity and functionality of the fungal cell membrane, ultimately leading to fungal cell death .

Antimicrobial Spectrum

Amorolfine hydrochloride demonstrates a broad spectrum of antifungal activity, making it effective against numerous clinically relevant fungal pathogens.

Activity Profile

The compound exhibits both fungistatic and fungicidal properties against a wide range of fungi including:

  • Dermatophytes (causative agents of tinea infections)

  • Yeasts, including some Candida species

  • Dimorphic fungi

  • Filamentous fungi

  • Some dematiaceous and other molds

This extensive activity profile makes amorolfine hydrochloride a valuable agent for treating various superficial fungal infections, particularly those affecting the nails and skin .

Pharmacological Properties

The pharmacological profile of amorolfine hydrochloride is characterized by specific properties that influence its clinical application and efficacy.

Pharmacokinetics

When applied topically, amorolfine hydrochloride demonstrates:

  • Limited systemic absorption

  • Strong protein binding when absorbed

  • Rapid metabolism in systemic circulation

  • Long retention time in the stratum corneum (horny layer) of the skin and nail plate

The compound's limited systemic bioavailability explains its lack of efficacy in systemic mycoses, while its retention in keratinized tissues supports its effectiveness in superficial fungal infections .

Comparative Efficacy

In experimental models of superficial fungal infections, amorolfine hydrochloride demonstrates superior efficacy compared to many other antifungal agents:

  • More effective than naftifine and azole antifungals in trichophytosis models on a concentration basis

  • Capable of clearing mycotic foci in guinea pig trichophytosis within 10 days

  • Effective in models of vaginal candidiasis at concentrations as low as 0.1%

  • Shows similar efficacy to tolciclate and terbinafine in certain models

These comparative studies highlight the potent antifungal activity of amorolfine hydrochloride in superficial mycoses, positioning it as a valuable therapeutic option .

Clinical Applications

Amorolfine hydrochloride has established clinical applications primarily focused on superficial fungal infections, with particular emphasis on nail infections.

Primary Indications

The compound is primarily indicated for:

  • Onychomycosis (fungal nail infections), particularly mild to moderate cases without nail matrix involvement

  • Superficial dermatomycoses (fungal skin infections)

Formulations and Dosing

Two main formulations are used clinically:

FormulationConcentrationApplication FrequencyTreatment Duration
Nail Lacquer5%Once or twice weeklyUp to 6 months
Cream0.25%VariableUp to 6 weeks

The nail lacquer formulation represents the most commonly used and studied application, with its weekly application schedule enhancing treatment adherence .

Clinical Efficacy

Clinical trials have demonstrated specific efficacy rates for amorolfine hydrochloride across various fungal infections.

Onychomycosis

Treatment with 5% amorolfine nail lacquer has shown:

These results position amorolfine hydrochloride as an effective option for mild to moderate nail infections, particularly when matrix involvement is absent .

Dermatomycoses

For superficial skin fungal infections, clinical trials with amorolfine 0.25% cream have demonstrated:

Treatment Considerations and Limitations

Despite its efficacy, amorolfine hydrochloride has specific limitations and considerations that guide appropriate clinical use.

Appropriate Patient Selection

The compound is most suitable for:

  • Patients with mild onychomycosis without nail matrix involvement

  • Cases where systemic therapy is contraindicated

  • Superficial dermatomycoses responsive to topical therapy

Market Availability

Amorolfine hydrochloride is available globally under various brand names and regulatory classifications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator